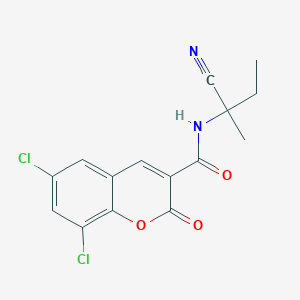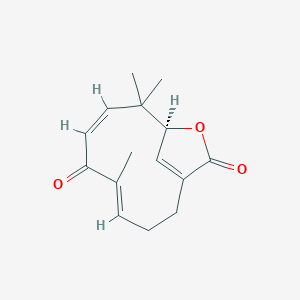
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide, also known as DCPA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide has been studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer research, where (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other areas of research include neuroprotection, where (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide has been shown to protect neurons from oxidative stress, and inflammation, where (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide has been shown to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide may be able to alter the expression of genes that are involved in cancer growth and other cellular processes.
Biochemical and Physiological Effects
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. Additionally, (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide has been shown to have low toxicity in animal models, which makes it a potentially safe compound for use in research. However, one limitation of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for research on (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide. Another area of interest is the investigation of the potential therapeutic applications of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide in various disease states, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide and its effects on cellular processes.
Synthesis Methods
The synthesis of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide involves the reaction of 6,8-dichloro-3,4-dihydro-2H-chromen-2-one with N-(1-cyano-1-methylpropyl)carboxamide in the presence of a base such as potassium carbonate. The reaction yields (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide as a white solid with a molecular weight of 343.76 g/mol.
properties
IUPAC Name |
6,8-dichloro-N-(2-cyanobutan-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-3-15(2,7-18)19-13(20)10-5-8-4-9(16)6-11(17)12(8)22-14(10)21/h4-6H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLFJVFPOZIAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)

![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)
![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)
![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2449032.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2449034.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2449037.png)